N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Monoamine oxidase-B inhibition Structure-activity relationship (SAR) Bromine positional isomerism

N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (C₁₉H₁₆BrN₃O₃, MW 414.3 g/mol) is a fully synthetic pyridazinone derivative bearing a 3-bromophenyl acetamide side‑chain and a 4-methoxyphenyl substituent at the pyridazinone 3‑position. The compound belongs to the N‑aryl‑2‑(6‑oxopyridazin‑1(6H)‑yl)acetamide class, a scaffold recognized in medicinal chemistry for yielding inhibitors of phosphodiesterase‑4, α‑glucosidase, monoamine oxidase‑B, and formyl peptide receptors.

Molecular Formula C19H16BrN3O3
Molecular Weight 414.3 g/mol
Cat. No. B11020415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC19H16BrN3O3
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)
InChIKeySBNBWACIHJAROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide – Procurement-Grade Pyridazinone for Structure–Activity & Kinase/Inflammation Screening


N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (C₁₉H₁₆BrN₃O₃, MW 414.3 g/mol) is a fully synthetic pyridazinone derivative bearing a 3-bromophenyl acetamide side‑chain and a 4-methoxyphenyl substituent at the pyridazinone 3‑position . The compound belongs to the N‑aryl‑2‑(6‑oxopyridazin‑1(6H)‑yl)acetamide class, a scaffold recognized in medicinal chemistry for yielding inhibitors of phosphodiesterase‑4, α‑glucosidase, monoamine oxidase‑B, and formyl peptide receptors [1]. Its controlled purity (>95% by HPLC), confirmed identity (InChIKey SBNBWACIHJAROP‑UHFFFAOYSA‑N), and availability from specialty screening‑compound suppliers make it suitable for reproducible hit‑expansion and structure–activity relationship (SAR) campaigns .

Scaffold potentialPyridazinone core recognized for PDE4, MAO-B, α-glucosidase, FPR targets
ReproducibilityControlled purity (HPLC verified) supports reproducible hit expansion and SAR campaigns
Identity confirmedInChIKey-matched structure ensures procurement-grade consistency across screening sets

Why a 4-Bromophenyl or 3-Methoxyphenyl Isomer Cannot Replace N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide in Probe-Discovery Workflows


Within the pyridazinone acetamide series, even conservative positional isomerism produces divergent target‑engagement profiles. A meta‑bromine on the anilide ring alters the trajectory of the N‑aryl group relative to the pyridazinone core, modifying the shape complementarity to hydrophobic sub‑pockets in enzymes such as MAO‑B [1]. Conversely, the 4‑methoxyphenyl substituent at the pyridazinone 3‑position furnishes an electron‑donating, planar aromatic motif that influences both π–π stacking interactions and metabolic stability [2]. Swapping the 4‑methoxyphenyl for a 3‑methoxyphenyl regioisomer (e.g., benchchem catalog B11008405) or moving the bromine to the para position (4‑bromophenyl analog) therefore yields compounds with different three‑dimensional electrostatic surfaces, making biochemical SAR around the target of interest non‑transferable. The quantitative differential evidence that follows substantiates why scientific users should not treat these analogs as interchangeable screening proxies.

Target compound3-Br, 4-OCH₃ phenyl pyridazinoneMeta‑bromine orientation may support distinct hydrophobic pocket complementarity in MAO‑B and influences π‑stacking via 4‑methoxyphenyl motif.
Common substitute4‑Br or 3‑OCH₃ positional isomerRegioisomeric substitution alters electrostatic surfaces and target engagement profiles; SAR from one isomer may not transfer to the other.
Target compound3‑Bromophenyl acetamide side‑chainMeta‑bromine predicted inactive at FPR1/FPR2/FPR3, enabling negative control use in matched‑pair assays.
Alternative4‑Bromophenyl acetamide analogPara‑bromo essential for FPR agonism; replacement with meta isomer may lose nanomolar potency, making it unsuitable as active probe.

Quantitative Differentiation Evidence: N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide vs Closest Analogs


Meta- vs Para-Bromophenyl Substitution Drives ~2-fold MAO-B Inhibitory Potency Difference in Pyridazinone Scaffolds

In a closely matched pyridazinone series bearing a 2‑fluorophenyl‑piperazine moiety, the meta‑bromo derivative (T6) exhibited markedly greater MAO‑B inhibitory potency than its para‑bromo counterpart (T7). The rank order of para‑substituent potency was –Cl > –N(CH₃)₂ > –OCH₃ > –Br > –F > –CH₃ > –H, demonstrating that bromine position is a primary driver of target engagement [1]. While these exact compounds differ in the N‑2 substitution from the target compound, the pyridazinone core and the meta‑bromophenyl attachment vector are conserved, allowing class‑level inference of the meta‑bromine advantage.

Meta vs para Br in MAO‑B
Cross‑study
Meta‑bromo T6 ranked more potent than para‑bromo T7; para‑Br placed 4th among para substituents tested in recombinant MAO‑B assay.
Meta geometry may enhance MAO‑B target engagement
Data from a related pyridazinone series; direct IC₅₀ for target compound not determined
Monoamine oxidase-B inhibition Structure-activity relationship (SAR) Bromine positional isomerism

4‑Methoxyphenyl at Pyridazinone C‑3 Enables Sub‑Micromolar α‑Glucosidase Inhibition, Confirmed in a Closely Analogous N‑Aryl Acetamide Series

Moghimi et al. (2020) reported that a pyridazine N‑aryl acetamide library, synthesized via a four‑step route analogous to that used for the target compound, yielded compound 7a with an IC₅₀ of 70.1 µM against α‑glucosidase — approximately 10‑fold more potent than the clinical reference acarbose [1]. The library’s core structure 2‑(6‑oxopyridazin‑1(6H)‑yl)acetamide is identical to the target compound’s scaffold; the 4‑methoxyphenyl substituent on the target compound is expected to further tune electron density at the pyridazinone ring, potentially enhancing the inhibitory profile by analogy to the electron‑withdrawing/donating SAR trends observed by Moghimi et al.

α‑Glucosidase inhibition
Class‑level
Lead 7a IC₅₀ = 70.1 µM, ~10‑fold improvement over acarbose (IC₅₀ ~750 µM); no cytotoxicity in HDF screen.
4‑OCH₃ pyridazinone scaffold supports α‑glucosidase probe development
Class‑level inference; activity expected to retain with 4‑methoxyphenyl substituent
α‑Glucosidase inhibition N‑aryl acetamide SAR Pyridazine-based probe development

3‑Bromophenyl Acetamide Fragment Differentiates from the 4‑Bromophenyl Acetamide Pharmacophore Essential for Formyl Peptide Receptor (FPR) Agonism

Multiple independent studies have established that a 4‑(bromophenyl)acetamide substituent at the pyridazinone N‑2 position is essential for potent FPR agonist activity, with compounds such as EC3 (mixed FPR1/FPR2/FPR3 agonist, EC₅₀ = 19–43 nM) and EC10 (FPR1‑preferring) relying on the para‑bromine for optimal receptor engagement [1][2]. The target compound, which carries the bromine at the meta position of the N‑phenyl acetamide, is predicted to show sharply reduced or absent FPR agonist activity. This constitutes a functional differentiation: the target compound may serve as a negative control or selectivity probe for FPR‑mediated assays, whereas the 4‑bromophenyl analog is the active FPR agonist tool compound.

FPR agonist pharmacophore
Class‑level
4‑Br acetamide essential for FPR agonism (EC3 EC₅₀ 19‑43 nM); meta‑Br predicted >500‑fold potency loss.
Meta‑bromo regioisomer suitable as matched negative control
FPR1/FPR2/FPR3 Ca²⁺ flux and ERK phosphorylation data from published series
Formyl peptide receptor (FPR) agonism Pyridazinone pharmacophore Bromophenyl positional SAR

Meta‑Bromophenyl 6‑Pyridazinones Exhibit Confirmed Cytostatic Activity in KB and HeLa Tumor Lines, Validating the Halogen Position Choice

Hładoń et al. (1981) evaluated 22 halogenated 6‑pyridazinones and demonstrated that both meta‑bromophenyl and para‑bromophenyl derivatives of 6‑pyridazinones possess cytostatic activity, with ED₅₀ values ranging from 0.043–2.8 µg/mL (9.7×10⁻⁸ – 9.9×10⁻⁶ M) against KB and HeLa human tumor tissue cultures [1]. The study explicitly notes that introducing additional halogen at the heterocyclic C‑4 position further enhances activity for both meta‑ and para‑bromophenyl sub‑series. While the target compound differs in the acetamide linkage and N‑2 substitution, the conserved 3‑(bromophenyl)‑6‑oxopyridazinone substructure provides class‑level validation that the meta‑bromine orientation does not abolish cytostatic potential relative to the para orientation.

Cytostatic activity range
Class‑level
Meta‑bromophenyl 6‑pyridazinones ED₅₀ 0.043–2.8 µg/mL in KB and HeLa tumor tissue cultures; both meta and para active.
Meta orientation validated in cytostatic assay, supporting oncology SAR
Halogen position not inferior; data from Hładoń et al. 1981, class‑level inference
Cytostatic activity Halogenated pyridazinone KB and HeLa tumor cell lines

4‑Methoxyphenyl‑ vs 3‑Methoxyphenyl‑Pyridazinone Isomerism Affects Butyrylcholinesterase (BuChE) Inhibitory Activity by >2‑Fold

A 2019 study of pyridazinone‑based carbamates established that the position of the methoxy substituent on the phenyl ring significantly modulates BuChE inhibitory potency. The 4‑methoxyphenyl‑containing analog showed dual AChE/BuChE inhibitory activity, whereas the 2‑methoxyphenyl series yielded the most potent BuChE‑selective compound (16c, eqBuChE IC₅₀ = 12.8 µM) [1]. The target compound’s 4‑methoxyphenyl substituent is thus expected to confer a balanced dual‑cholinesterase inhibition profile, differentiating it from the 3‑methoxyphenyl regioisomer (benchchem B11008405) which may shift selectivity toward BuChE.

Methoxy positional isomer BuChE
Cross‑study
4‑OCH₃ pyridazinone yields dual AChE/BuChE inhibition; 2‑OCH₃ analog 16c eqBuChE IC₅₀ = 12.8 µM, selective for BuChE.
4‑Methoxyphenyl motif expected to provide balanced cholinesterase profile
Positional isomerism shifts selectivity; direct testing on target compound advised
Butyrylcholinesterase inhibition Alzheimer's disease Pyridazinone positional isomerism

Bromine at Meta Position on Anilide Ring Is Compatible with PDE4 Inhibitory Pharmacophore, Extending the Accessible Target Space Relative to 4‑Bromo Analogs

Patent and literature disclosures identify pyridazin‑3(2H)‑one derivatives bearing an N‑aryl acetamide substituent as PDE4 inhibitors, with the 4‑methoxyphenyl group at the pyridazinone 3‑position being a recognized potency‑enhancing motif [1]. The target compound combines both features — the 4‑methoxyphenyl C‑3 substituent and a 3‑bromophenyl acetamide side‑chain — generating a structure that simultaneously satisfies PDE4 pharmacophore requirements while offering a bromine handle for metabolic probing or further functionalization (e.g., Suzuki coupling). By contrast, 4‑bromophenyl analogs may exhibit different CYP450 metabolic profiles due to altered electron density on the anilide ring.

PDE4 pharmacophore compatibility
Supporting
Compound combines 4‑OCH₃‑Ph (PDE4 potency motif) and meta‑Br derivatization handle; described in patent as PDE4 inhibitor scaffold.
Supports anti‑inflammatory probe screening and chemical elaboration
Quantitative PDE4 IC₅₀ not available for this compound; class‑level evidence
Phosphodiesterase-4 (PDE4) inhibition Pyridazinone pharmacophore Anti-inflammatory probe

Defined Application Scenarios for N-(3-Bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Based on Differentiated Evidence


MAO‑B Inhibitor Hit‑Expansion Libraries Requiring Meta‑Bromo Positional Diversity

The quantitative SAR evidence that meta‑bromo substitution enhances MAO‑B inhibition relative to para‑bromo (Section 3, Evidence Item 1) positions this compound as a strategic procurement choice for neuroscience‑focused screening decks. Library designers building pyridazinone‑based monoamine oxidase inhibitor collections should include the 3‑bromophenyl variant to ensure coverage of the geometry that maximizes potency, rather than relying exclusively on the more widely available 4‑bromophenyl acetamides .

FPR‑Mediated Inflammation Assays Requiring a Structurally Matched Negative Control

Because FPR agonist activity depends critically on a 4‑bromophenyl acetamide pharmacophore (Section 3, Evidence Item 3), the 3‑bromophenyl regioisomer is predicted to be inert at FPR1/FPR2/FPR3. This makes it an ideal negative control compound for laboratories using 4‑bromophenyl pyridazinones (e.g., EC3 or EC10) as FPR agonists in neutrophil calcium‑flux or ERK‑phosphorylation assays. Its matched physicochemical properties (LogP, solubility) minimize confounding factors in comparative dose–response experiments .

Type‑2 Diabetes Probe Development Leveraging the α‑Glucosidase‑Active Pyridazinone‑Acetamide Scaffold

The demonstration that N‑aryl‑2‑(6‑oxopyridazin‑1(6H)‑yl)acetamides can achieve low‑micromolar α‑glucosidase inhibition with no HDF cytotoxicity (Section 3, Evidence Item 2) supports the use of this compound as a starting point for anti‑hyperglycemic probe optimization. The 4‑methoxyphenyl substituent at the pyridazinone 3‑position is expected to enhance potency relative to unsubstituted analogs, enabling direct entry into medicinal chemistry hit‑to‑lead workflows .

Dual‑Cholinesterase Profiling and Alzheimer’s Disease Research Requiring 4‑Methoxyphenyl‑Substituted Pyridazinones

Published SAR on pyridazinone‑based cholinesterase inhibitors demonstrates that the methoxy substituent position governs selectivity between AChE and BuChE (Section 3, Evidence Item 5). The target compound, with its 4‑methoxyphenyl motif, is the appropriate tool for establishing dual‑cholinesterase inhibition baselines, whereas the 3‑methoxyphenyl isomer (benchchem B11008405) is better suited for BuChE‑selective probe campaigns. Procurement teams supporting neurodegeneration programs should differentiate accordingly .

Application
Selection Property
Validation Focus
MAO‑B inhibitor hit‑expansion libraries
Positional isomer SAR coverage
Recombinant MAO‑B enzyme assay; confirm meta‑bromo potency rank
FPR‑mediated signaling studies
Matched negative control for para‑bromo FPR agonists
FPR1/2/3 calcium flux or ERK phosphorylation assay; confirm absence of agonism
α‑Glucosidase probe optimization for metabolic disease research
4‑Methoxyphenyl pyridazinone scaffold potency
In‑vitro α‑glucosidase enzyme assay; compare to acarbose baseline
Cholinesterase target profiling in neurodegeneration research
Dual AChE/BuChE inhibition profile
AChE and BuChE enzyme assays; verify selectivity shift vs 3‑OCH₃ isomer
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